1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-7-13-11(15-14-7)17-6-10(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXBSNUZDFMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977500 | |
| Record name | 1-(4-Bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6196-97-0 | |
| Record name | 1-(4-Bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction
The core synthesis involves reacting 5-methyl-4H-1,2,4-triazole-3-thiol with 4-bromophenacyl bromide in the presence of a base. The mechanism proceeds via deprotonation of the thiol to form a thiolate ion, which attacks the electrophilic α-carbon of the phenacyl bromide.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Anhydrous K₂CO₃ |
| Temperature | Room temperature (25°C) |
| Reaction Time | 5 hours |
| Workup | Recrystallization (ethyl acetate/petroleum ether) |
Optimization and Mechanistic Insights
Solvent and Base Selection
Side Reactions and Mitigation
-
Oxidation of thiol : Minimized by conducting reactions under inert atmosphere (N₂ or Ar).
-
Hydrolysis of phenacyl bromide : Controlled by anhydrous conditions and rapid workup.
Characterization and Analytical Data
Crystallographic Data (Analogous Compound)
A related structure (C₂₂H₂₀BrN₅OS) reveals:
-
Dihedral Angles : 86.5° between aromatic rings, influencing steric interactions.
-
Intermolecular Interactions : C–H⋯O and C–H⋯N hydrogen bonds stabilizing the crystal lattice.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| K₂CO₃/DMF | Mild conditions, high purity | Moderate yield |
| Alternative Bases | Faster kinetics (e.g., NaH) | Risk of side reactions |
| Solvent Variation | THF for better solubility | Reduced nucleophilicity |
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Antifungal Properties
Compound A has been studied for its antifungal activity, particularly against various strains of fungi. The presence of the triazole moiety is crucial as triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes. This mechanism makes triazole derivatives promising candidates for antifungal agents.
Anticancer Potential
Recent studies have indicated that compounds with similar structures to compound A exhibit anticancer properties. The bromophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Research into the specific mechanisms of action and efficacy against different cancer cell lines is ongoing.
Pharmaceutical Applications
1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone has potential applications in drug development due to its unique chemical structure. Its derivatives can be synthesized and modified to enhance therapeutic efficacy and reduce side effects.
Drug Development Case Studies
Agrochemical Applications
The compound's ability to interact with biological systems also suggests potential use as a pesticide or fungicide in agriculture. The triazole ring is often found in agricultural chemicals due to its effectiveness against fungal pathogens affecting crops.
Agrochemical Efficacy
Research indicates that compounds similar to compound A can effectively control plant pathogens while being less harmful to beneficial microorganisms in the soil ecosystem.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Antioxidant Activity
The 4-bromophenyl substituent in this compound is critical for antioxidant activity. In a series of S-substituted triazolethione derivatives, the brominated analog 17 (structurally similar to the target compound) demonstrated 1.13× higher DPPH radical scavenging activity than ascorbic acid . Substitution of bromine with smaller halogens (e.g., chlorine in 20 or fluorine in 21 ) reduced activity by ~10% and 50% , respectively, while hydroxyl or acetyl groups (e.g., 23 and 25 ) rendered the compounds nearly inactive . This highlights the importance of electron-withdrawing para-substituents and the N-H functional group in stabilizing free radicals.
Table 1: Antioxidant Activity of Triazolethione Derivatives
| Compound | Substituent (para-position) | DPPH Activity (vs. Ascorbic Acid) |
|---|---|---|
| 17 | Bromine | 1.13× |
| 20 | Chlorine | 1.02× |
| 21 | Fluorine | 0.56× |
| 23 | Hydroxyl | Inactive |
| 25 | Acetyl | Inactive |
Anticancer Activity
In contrast to its antioxidant performance, the fluorinated analog (21) exhibited superior anticancer activity against glioblastoma cells, reducing cell viability to 19.6 ± 1.5% , while the brominated derivative 17 showed ≥2× lower potency . This suggests that smaller substituents (e.g., fluorine) enhance permeability or metabolic stability in cancer cells. Structural analogs with unsubstituted benzene rings (e.g., 16 ) were even less active, emphasizing the necessity of para-substituents .
Table 2: Anticancer Activity Against Glioblastoma Cells
| Compound | Substituent (para-position) | Cell Viability Reduction (%) |
|---|---|---|
| 21 | Fluorine | 19.6 ± 1.5 |
| 17 | Bromine | ~40 (estimated) |
| 16 | None | ~60 (estimated) |
Structural Modifications and Bioactivity
- Halogen Substitution : Bromine enhances antioxidant activity but reduces anticancer potency , whereas fluorine shows the opposite trend .
- Triazole Core Modifications : Derivatives with quinazoline-piperidine hybrids (e.g., 5k ) demonstrate antibacterial activity but require bulkier substituents, unlike the target compound’s compact structure .
Table 3: Key Physical Properties of Selected Derivatives
| Compound | Molecular Weight | Melting Point (°C) | Key Activity |
|---|---|---|---|
| Target | 312.19 | 168–169 | Antioxidant |
| 21 | 306.32 | Not reported | Anticancer |
| 5k | 483.12 | 192–193 | Antibacterial |
| 7d | ~490 | Not reported | Antiproliferative |
Data sourced from
Biological Activity
1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone (CAS Number: 37664-35-0) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and antifungal properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H10BrN3OS
- Molecular Weight : 312.19 g/mol
- IUPAC Name : 1-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. In particular, compounds containing the triazole moiety have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | K. pneumoniae | 8 µg/mL |
The compound exhibited an MIC of 8 µg/mL against Klebsiella pneumoniae, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Data
In studies involving the HCT116 colon carcinoma cell line, the compound demonstrated an IC50 value of 6.2 µM, indicating significant cytotoxicity .
The mechanism through which this compound exerts its biological effects is likely linked to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. Triazole compounds are known to interfere with cell membrane integrity and metabolic processes in target cells.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Antifungal Activity :
- Case Study on Cancer Treatment :
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone, and what reaction conditions are critical?
Answer: The synthesis typically involves three key steps:
Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions (e.g., ethanol, 12–24 hours) .
Thioether Linkage : Reaction of the triazole intermediate with a brominated ethanone derivative using bases like KCO in aprotic solvents (e.g., DMF, 60–80°C, 6–8 hours) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product.
Critical Conditions :
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural motifs (e.g., bromophenyl protons at δ 7.45–7.94 ppm, triazole carbons at δ 150–160 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1694 cm (C=O stretch) and ~3291 cm (NH stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 483.1165 for CHBrNOS) .
- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry in crystalline form .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis to improve yield and purity?
Answer: Methodological Strategies :
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether formation efficiency .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization to control reaction kinetics .
Data-Driven Example :
| Step | Original Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Thioether | 63% | 82% | TBAB catalyst, THF solvent |
| Triazole Ring | 55% | 73% | Reflux time reduced to 8h |
Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Answer: Analytical Approaches :
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromophenyl → chlorophenyl) to isolate activity drivers .
Target-Specific Assays : Use enzyme inhibition assays (e.g., tyrosine kinase for anticancer activity) instead of broad-spectrum antimicrobial tests .
Dose-Response Analysis : Compare IC values across studies to identify concentration-dependent effects .
Case Study : Substituting the 3-pyridinyl group (antimicrobial) with a benzofuran moiety shifted activity to kinase inhibition, resolving contradictions .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Dynamics (MD) Simulations : Assess binding affinity over time (e.g., 100 ns trajectories) to validate docking results .
Example : DFT analysis of the triazole ring’s electron-withdrawing effects explained enhanced binding to bacterial tyrosine kinases .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) from different studies be addressed?
Answer:
Solvent Calibration : Ensure consistency in deuterated solvents (e.g., DMSO-d vs. CDCl) to normalize chemical shifts .
Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)) to resolve overlapping peaks in complex spectra .
Cross-Validation : Compare HRMS and IR data to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
